molecular formula C14H8O7S B091949 1,4-Dihydroxyanthraquinone-2-sulfonic acid CAS No. 145-48-2

1,4-Dihydroxyanthraquinone-2-sulfonic acid

Cat. No.: B091949
CAS No.: 145-48-2
M. Wt: 320.28 g/mol
InChI Key: CCQSBGJULPBARL-UHFFFAOYSA-N
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Description

1,4-Dihydroxyanthraquinone-2-sulfonic acid is an organic compound with the molecular formula C14H8O7S. It is a derivative of anthraquinone, featuring two hydroxyl groups and a sulfonic acid group. This compound is known for its vibrant color and is used in various industrial applications, particularly in the dyeing industry .

Chemical Reactions Analysis

1,4-Dihydroxyanthraquinone-2-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it into hydroquinones.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,4-Dihydroxyanthraquinone-2-sulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Dihydroxyanthraquinone-2-sulfonic acid involves its ability to form stable complexes with metal ions, which allows for the formation of colored compounds. This property is particularly useful in the textile industry for dyeing purposes .

Comparison with Similar Compounds

1,4-Dihydroxyanthraquinone-2-sulfonic acid can be compared with other dihydroxyanthraquinone derivatives:

    1,2-Dihydroxyanthraquinone (Alizarin): Known for its use as a red dye.

    1,3-Dihydroxyanthraquinone (Purpuroxanthin): Used in the production of pigments.

    1,5-Dihydroxyanthraquinone (Anthrarufin): Studied for its biological activities.

    1,8-Dihydroxyanthraquinone (Dantron): Used as a laxative and in the treatment of psoriasis.

This compound is unique due to the presence of the sulfonic acid group, which enhances its solubility in water and its ability to form stable complexes with metal ions .

Properties

IUPAC Name

1,4-dihydroxy-9,10-dioxoanthracene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O7S/c15-8-5-9(22(19,20)21)14(18)11-10(8)12(16)6-3-1-2-4-7(6)13(11)17/h1-5,15,18H,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQSBGJULPBARL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059729
Record name 2-Anthracenesulfonic acid, 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-
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Molecular Weight

320.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145-48-2
Record name 9,10-Dihydro-1,4-dihydroxy-9,10-dioxo-2-anthracenesulfonic acid
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Record name Rufianic acid
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Record name Rufianic acid
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Record name 2-Anthracenesulfonic acid, 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-
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Record name 2-Anthracenesulfonic acid, 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-
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Record name 9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulphonic acid
Source European Chemicals Agency (ECHA)
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Record name 2-QUINIZARINSULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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